molecular formula C6H10O B3058146 3-Methylenetetrahydro-2H-pyran CAS No. 88073-01-2

3-Methylenetetrahydro-2H-pyran

Cat. No. B3058146
CAS RN: 88073-01-2
M. Wt: 98.14 g/mol
InChI Key: WUPLYDUVSCMDJI-UHFFFAOYSA-N
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Description

3-Methylenetetrahydro-2H-pyran is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 3-Methylideneoxane and 2H-Pyran, tetrahydro-3-methylene . The molecular weight of this compound is 98.14 g/mol .


Synthesis Analysis

The synthesis of 2H-Pyrans, including 3-Methylenetetrahydro-2H-pyran, has been a subject of research in organic chemistry . The Knoevenagel condensation and the electrocyclization reaction are some of the methods used in the synthesis of 2H-Pyrans .


Molecular Structure Analysis

The molecular structure of 3-Methylenetetrahydro-2H-pyran includes seven heavy atoms . The InChI representation of the molecule is InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2 . The Canonical SMILES representation is C=C1CCCOC1 .


Chemical Reactions Analysis

The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .


Physical And Chemical Properties Analysis

3-Methylenetetrahydro-2H-pyran has a molecular weight of 98.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 98.073164938 g/mol . The Topological Polar Surface Area is 9.2 Ų .

Scientific Research Applications

1. Solvent Effect Studies

A study by (Ren et al., 2008) examined the distribution of configurational and conformational isomers of a compound related to 3-Methylenetetrahydro-2H-pyran. This research is significant for understanding the behavior of similar compounds in various solvents, an essential aspect in chemical synthesis and analysis.

2. Isomerization and Acid-Catalyzed Rearrangements

Research on the isomerization of 2,5-divinyltetrahydropyran, a compound structurally related to 3-Methylenetetrahydro-2H-pyran, was conducted by (D'silva et al., 1974). This work explored the transformation of the compound under different conditions, which is crucial for organic synthesis and the development of new materials.

3. Kinetic Studies in Organic Chemistry

Garratt (1978) investigated the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran (Garratt, 1978). This research provides insights into reaction mechanisms and kinetics, essential for developing new synthetic routes in organic chemistry.

4. Seed Germination Stimulant Synthesis

A study by (Flematti et al., 2005) identified a compound related to 3-Methylenetetrahydro-2H-pyran as a key agent in promoting seed germination. This finding is significant in agriculture and horticulture for enhancing plant growth.

5. Spectroscopy and Vibrational Studies

Wieser et al. (1984) reported on the far-infrared spectra of compounds including 3-methylenetetrahydro-4H-pyran (Wieser et al., 1984). These studies are essential for understanding molecular structures and behaviors, which have implications in materials science and pharmaceutical research.

6. Catalytic Dehydration and Ammonolysis Research

Butler and Laundon (1969) researched the reactions of compounds like 2-methylenetetrahydrofuran over an alumina catalyst (Butler & Laundon, 1969). Their findings contribute to the understanding of catalytic processes, which are fundamental in chemical manufacturing and environmental technology.

Future Directions

The future directions in the study of 3-Methylenetetrahydro-2H-pyran could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields. The compound’s role in the synthesis of 2-substituted tetrahydropyrans, which enables a direct introduction of oxygen heterocycles into molecular frameworks, is particularly noteworthy .

properties

IUPAC Name

3-methylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLYDUVSCMDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521903
Record name 3-Methylideneoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylenetetrahydro-2H-pyran

CAS RN

88073-01-2
Record name 3-Methylideneoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
O Stöhr, H Ritter - Polymer International, 2015 - Wiley Online Library
… The hydroxyl-functionalized valerolactone was prepared by use of Michael thiol-ene-addition reaction starting from 2-mercaptoethanol and 3-methylenetetrahydro-2H-pyran-2-on. The …
Number of citations: 11 onlinelibrary.wiley.com
C Sudharani, P Venukumar… - European Journal of …, 2014 - Wiley Online Library
The stereoselective synthesis of deoxy C‐glycoside derivatives that have a methylene or methyl group at C‐2 position was investigated by employing the Claisen rearrangement of 2‐…
XR Cheng, R Jie, CH Wang, B Guan, HZ Jin… - Chemistry of natural …, 2013 - Springer
… Therefore, compound 1 was elucidated to be 4-(3-hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one. Its biosynthetic pathway was further hypothesized as the oxidation and …
Number of citations: 6 link.springer.com
H Tanaka, K Maki, Y Matsubara - Journal of Polymer Science …, 2018 - Wiley Online Library
… Resulting T c is tremendously high compared with six-membered ring analog, 3-methylenetetrahydro-2H-pyran-2-one (T c = 83 C),37 and even MMA (T c = 160 C)38 in [monomer] = 1.0 …
Number of citations: 4 onlinelibrary.wiley.com
N Kaur - SN Applied Sciences, 2019 - Springer
Due to special properties of ionic liquids (ILs) like their wide liquid range, good solvating ability, negligible vapour pressure, non-inflammability, environment friendly medium, high …
Number of citations: 12 link.springer.com
BF Makume - 2013 - search.proquest.com
Alkenes and alkynes have been used in prior work in methoxycarbonylation reactions, affording both branched and linear ester products. Previously in the group, this reaction, ie …
Number of citations: 1 search.proquest.com
B Schmidt, F Wolf, C Ehlert - The Journal of Organic Chemistry, 2016 - ACS Publications
α-Methylene-γ-butyrolactone and α-methylene-δ-valerolactone undergo Pd-catalyzed Matsuda–Heck couplings with arene diazonium salts to α-benzyl butenolides or pentenolides, …
Number of citations: 23 pubs.acs.org
JB Diccianni, T Heitmann, T Diao - The Journal of Organic …, 2017 - ACS Publications
Carboxylate groups are ubiquitous in bioactive molecules. The syntheses of carboxylates from petroleum feedstock require a series of oxidation reactions. CO 2 represents a cheap and …
Number of citations: 31 pubs.acs.org
G Xu, M Lüthy, J Habegger… - The Journal of Organic …, 2016 - ACS Publications
The generation of 1-bromo and 1-chloroalkyl radicals from organoboranes has been investigated. The direct approach involving the hydroboration of halogenated alkenes is impeded …
Number of citations: 14 pubs.acs.org
S Chalapala, R Bandi, VB Chinnachennaiahgari… - Tetrahedron, 2017 - Elsevier
An efficient method for the stereoselective synthesis of various linearly fused bicyclic acetals using 2-hydroxymethyl glycals, involving Ferrier type rearrangement and ring-closing …
Number of citations: 7 www.sciencedirect.com

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